molecular formula C17H16F3N3OS B4232536 2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B4232536
M. Wt: 367.4 g/mol
InChI Key: DNEPTCVBLIWXJG-UHFFFAOYSA-N
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Description

The compound 2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a pyrimidine derivative featuring a trifluoromethyl group at the 6-position and a methyl group at the 4-position of the pyrimidine ring. The sulfanyl (-S-) linker connects the pyrimidine core to an ethanone moiety, which is further substituted with a 1,2,3,4-tetrahydroquinolin-1-yl group. The trifluoromethyl group is known to improve metabolic stability and lipophilicity, making this compound a candidate for pharmaceutical applications .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3OS/c1-11-9-14(17(18,19)20)22-16(21-11)25-10-15(24)23-8-4-6-12-5-2-3-7-13(12)23/h2-3,5,7,9H,4,6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEPTCVBLIWXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the pyrimidinylthioacetyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The pyrimidinylthioacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylthioacetyl group can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Sulfur Linkage Biological Activity (Reported) Reference
Target Compound Pyrimidine 4-methyl, 6-CF₃, 1,2,3,4-tetrahydroquinolin-1-yl Sulfanyl (-S-) Not explicitly reported (inferred) -
2-{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one Pyrimidine 4-methyl, 6-CF₃, morpholin-4-yl Sulfanyl (-S-) Not reported
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone Dihydropyrimidinone 4-(4-fluorophenyl), 6-methyl, ethanone Thione (C=S) Antimicrobial, antifungal
1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone Dihydropyrimidinone 4-phenyl, 6-methyl, ethanone Thione (C=S) Antibacterial
4-(3,4-Dihydroquinolin-1(2H)-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine Triazine 4-(3,4-dihydroquinolin-1-yl), 6-(4-ethylpiperazinyl) N/A Not reported (structural analog)

Key Observations:

  • Core Heterocycle: The target compound’s pyrimidine core differs from dihydropyrimidinones (partially saturated pyrimidine) and triazines (six-membered ring with three nitrogen atoms).
  • Sulfur Functionality: The sulfanyl (-S-) group in the target compound contrasts with the thione (C=S) in dihydropyrimidinones. Thiones may participate in stronger hydrogen bonding, while sulfanyl groups enhance steric bulk and lipophilicity .
Physicochemical Properties
  • Lipophilicity: The trifluoromethyl group in the target compound likely increases logP compared to methyl or ethyl substituents in analogs (e.g., dihydropyrimidinones in ).
  • Solubility: The tetrahydroquinoline moiety may reduce aqueous solubility relative to morpholine derivatives due to increased hydrophobicity .

Biological Activity

The compound 2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16F3N3OSC_{15}H_{16}F_3N_3OS. The presence of a trifluoromethyl group and a pyrimidine moiety suggests potential interactions with biological targets, particularly in cancer research and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-6-(trifluoromethyl)pyrimidin-2-thiol with appropriate quinoline derivatives. The synthesis pathway can be optimized for yield and purity using various organic synthesis techniques.

Anticancer Activity

Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • A study demonstrated that quinoline derivatives possess potent growth-inhibitory effects on various cancer cell lines. In vitro assays indicated that these compounds induce apoptosis in cancer cells through the activation of specific signaling pathways .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes relevant to cancer progression:

  • Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition studies revealed that similar compounds exhibit selective inhibition patterns. For example, one derivative showed an IC50 value of 46.42 µM against BChE, indicating potential therapeutic applications in neurodegenerative diseases .

Case Studies

Several case studies highlight the biological relevance of compounds structurally related to This compound :

StudyFindings
Study 1 Investigated the cytotoxic effects on human cancer cell lines; found significant apoptosis induction .
Study 2 Evaluated enzyme inhibition; demonstrated selective inhibition against BChE with promising therapeutic implications .
Study 3 Used zebrafish models to assess toxicity; indicated that certain derivatives were more toxic than others .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of cell proliferation : By interfering with key signaling pathways involved in cell cycle regulation.
  • Induction of apoptosis : Triggering apoptotic pathways through caspase activation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

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